PM226 is synthesized through a series of reactions involving the modification of a chromenopyrazole core structure []. This process involves the introduction of various functional groups to achieve the desired selectivity and potency for CB2R. Specific details of the synthesis process, including reaction conditions and yields, require further investigation.
The molecular structure of PM226 consists of a central chromenopyrazole ring system with various substituents. These include a 1,1-dimethylheptyl chain at position 7, a methoxy group at position 9, and two methyl groups at position 4 of the chromenopyrazole scaffold []. Docking studies and structure-activity relationship investigations have demonstrated that these specific substituents contribute significantly to the selectivity and binding affinity of PM226 for CB2R [].
PM226 exerts its biological effects by selectively binding to and activating CB2R, primarily found in immune cells like microglia [, , ]. Activation of CB2R by PM226 triggers downstream signaling pathways that modulate microglial activity and inflammatory responses. This mechanism of action is particularly relevant in neuropathic pain and neuroinflammatory diseases like multiple sclerosis.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4